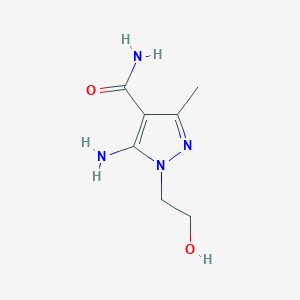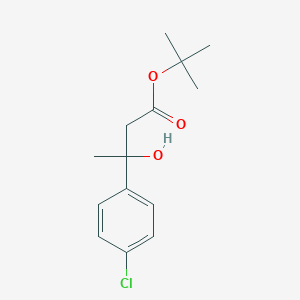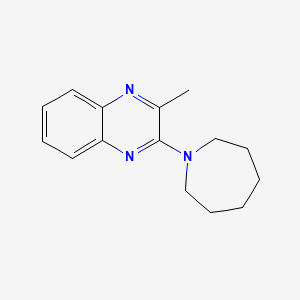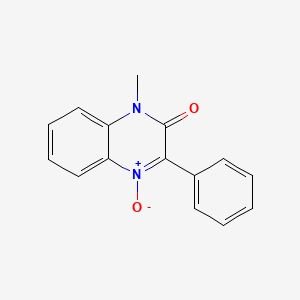
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a carboxamide group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide typically involves the reaction of 3-methylpyrazole with ethylene oxide in the presence of a base to introduce the hydroxyethyl group
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of 5-Amino-1-(2-carboxyethyl)-3-methylpyrazole-4-carboxamide.
Reduction: Formation of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and as a potential ligand for receptor studies.
Medicine: Due to its structural features, it is investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
- 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole
Comparison: Compared to these similar compounds, 5-Amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of the methyl group on the pyrazole ring can influence its electronic properties and steric interactions, making it a unique compound for specific applications.
Propriétés
Numéro CAS |
5468-49-5 |
|---|---|
Formule moléculaire |
C7H12N4O2 |
Poids moléculaire |
184.20 g/mol |
Nom IUPAC |
5-amino-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(7(9)13)6(8)11(10-4)2-3-12/h12H,2-3,8H2,1H3,(H2,9,13) |
Clé InChI |
CRHIUVVZMLHZTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)N)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)



methyl benzoate](/img/structure/B14744126.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)



